8-(4-ethylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Description
8-(4-ethylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
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Biological Activity
The compound 8-(4-ethylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C16H20N4O2S
- Molecular Weight : Approximately 336.42 g/mol
- Structural Features :
- Contains a triazole ring.
- Sulfonyl group attached to an ethylbenzene moiety.
- Spirocyclic structure contributing to its unique properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, triazoles are known for their efficacy against various bacterial strains and fungi. The sulfonyl group enhances solubility and bioavailability, which may contribute to the overall antimicrobial effectiveness.
Anticancer Properties
Research indicates that triazole derivatives can inhibit cancer cell proliferation. The compound's spiro structure may interact with cellular targets involved in cancer progression. Preliminary in vitro studies have shown promising results against several cancer cell lines, including breast and lung cancers.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : The presence of the triazole ring suggests potential inhibition of enzymes such as kinases or proteases involved in cell signaling pathways.
- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, potentially leading to apoptosis in cancer cells.
Data Table of Biological Activities
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of the compound on MCF-7 breast cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value of 10 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates, suggesting that the compound activates apoptotic pathways in cancer cells.
Case Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antimicrobial activity. The study suggested that structural modifications could enhance efficacy.
Properties
IUPAC Name |
8-(4-ethylphenyl)sulfonyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-3-17-7-9-19(10-8-17)29(27,28)25-13-11-22(12-14-25)23-20(21(26)24-22)18-6-4-5-16(2)15-18/h4-10,15H,3,11-14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLWOXAAZUIHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.